2,4-Dimethoxypyrimidine-5-carboxylic acid
Overview
Description
2,4-Dimethoxypyrimidine-5-carboxylic acid is an organic compound with the molecular formula C7H8N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
The primary target of 2,4-Dimethoxypyrimidine-5-carboxylic acid is currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Biochemical Analysis
Biochemical Properties
Pyrimidines play a crucial role in biochemical reactions as they are fundamental components of nucleic acids, DNA and RNA . They interact with various enzymes and proteins during DNA synthesis and cellular metabolism .
Molecular Mechanism
Pyrimidines, as a class, are involved in various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidines are known to be involved in several metabolic pathways, including nucleotide metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with methoxy groups. One common method involves the methoxylation of pyrimidine-5-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2,4-Dimethoxypyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxypyrimidine-5-carboxylic acid: Similar in structure but with hydroxyl groups instead of methoxy groups.
2,4-Diaminopyrimidine: Contains amino groups instead of methoxy groups.
2,4-Dimethoxypyrimidine-5-boronic acid: Similar structure with a boronic acid group
Uniqueness
2,4-Dimethoxypyrimidine-5-carboxylic acid is unique due to its methoxy groups, which impart distinct chemical properties and reactivity. These properties make it valuable in various synthetic and research applications, distinguishing it from other pyrimidine derivatives .
Properties
IUPAC Name |
2,4-dimethoxypyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCGXPSWYGHPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551382 | |
Record name | 2,4-Dimethoxypyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110821-07-3 | |
Record name | 2,4-Dimethoxypyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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